(4-(Triphenylen-2-yl)phenyl)boronic acid (4-(Triphenylen-2-yl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15731207
InChI: InChI=1S/C24H17BO2/c26-25(27)18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15,26-27H
SMILES:
Molecular Formula: C24H17BO2
Molecular Weight: 348.2 g/mol

(4-(Triphenylen-2-yl)phenyl)boronic acid

CAS No.:

Cat. No.: VC15731207

Molecular Formula: C24H17BO2

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

(4-(Triphenylen-2-yl)phenyl)boronic acid -

Specification

Molecular Formula C24H17BO2
Molecular Weight 348.2 g/mol
IUPAC Name (4-triphenylen-2-ylphenyl)boronic acid
Standard InChI InChI=1S/C24H17BO2/c26-25(27)18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15,26-27H
Standard InChI Key YPQXILCAWCYGHJ-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C5=CC=CC=C53)(O)O

Introduction

(4-(Triphenylen-2-yl)phenyl)boronic acid is a boron-containing organic compound that belongs to the class of boronic acids, which are widely used in organic synthesis and pharmaceutical applications. Despite the lack of specific literature directly referencing this compound, its structure and properties can be inferred from related compounds like 4,4,5,5-tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane, which shares similar structural elements.

Synthesis Methods

The synthesis of (4-(Triphenylen-2-ylyl))phneylboronic acid could involve methods analogous to those used for related compounds:

  • Starting Materials: Tripenylene derivatives could be reacted with appropriate boron sources.

    • Example: Reaction with pinacol esters or other suitable borate esters under conditions conducive for forming carbon-boron bonds .

Synthesis Steps:

  • Step 1: Formation of an organometallic intermediate involving tripenylene.

  • Step 2: Reaction with an electrophilic partner (e.g., a halide or another functionalized molecule).

This process typically involves palladium-catalyzed cross-coupling reactions.

Applications in Organic Synthesis

Boronic acids are pivotal in Suzuki-Miyaura coupling reactions—a crucial tool for constructing complex molecules by forming carbon-carbon bonds between aryllithiums (or aryllithium equivalents like aryllithiums generated from halides via metal-halogen exchange or Grignard reagents indirectly through transmetalation steps), alkynyllithiums (for alkynylation), vinyl groups via vinyl triflates/bromides/iodides/chlorides etc., and various heteroaryl systems .

Role in Cross-Coupling Reactions:

These reactions facilitate the assembly of sophisticated molecular architectures essential for materials science and pharmaceutical research.

Example Application:

Suzuki-Miyaura coupling using phenolic precursors can lead to diverse aromatic structures useful as building blocks for polymers or drug candidates .

Research Findings and Future Directions

While specific studies on (4-(Triphenylen-2-ylyl))phneylboronic acid may not be available due to its novelty or lack of direct references in current literature databases searched up until now:

Related Compounds' Insights:

Compounds featuring similar structural motifs have shown promise in advanced materials science applications—such as ultralong-lived room temperature phosphorescence polymers—and potentially contribute significantly when integrated into more complex systems .

Future research directions might include exploring this compound's utility as an intermediate in synthesizing novel materials with enhanced optical properties or investigating its role as part of conjugated polymer backbones designed for optoelectronic devices.

For precise data on "(actual name)," further experimental work would be necessary given current gaps in documented research findings directly addressing this compound's characteristics and uses."

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